1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is an intriguing compound that belongs to the class of cyclopenta[d]pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one generally involves a multi-step process:
Preparation of Starting Materials: The initial step involves the preparation of starting materials, including 2-hydroxyethylamine and 2-methylbenzyl chloride.
Formation of Intermediates: The starting materials undergo a series of reactions to form intermediates. For instance, 2-hydroxyethylamine reacts with cyclopentanone to form a Schiff base.
Cyclization and Functionalization: The intermediates are then cyclized and functionalized to form the final compound. This step often involves the use of sulfur-containing reagents to introduce the thio moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction efficiency and reduce production time.
Scalability Considerations: Adapting the synthesis process for large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thio group to other functional groups such as thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Sulfoxides and Sulfones: From oxidation.
Thiols and Disulfides: From reduction and substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is used as a versatile building block for the synthesis of various complex molecules. Its unique structure allows for modifications to create derivatives with specific properties.
Biology and Medicine
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development. Studies have also explored its role in enzyme inhibition, highlighting its potential in treating metabolic disorders.
Industry
In the industrial sector, this compound is employed as an intermediate in the synthesis of advanced materials, such as polymers and nanomaterials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and receptors, inhibiting their activity.
Pathways: It modulates signaling pathways involved in cell proliferation, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-4-(benzylthio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
1-(2-Hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Uniqueness
Compared to these similar compounds, 1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one stands out due to the specific positioning of the 2-methylbenzyl group, which imparts unique electronic and steric properties
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Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-2-3-6-13(12)11-22-16-14-7-4-8-15(14)19(9-10-20)17(21)18-16/h2-3,5-6,20H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIXVKKRPSUUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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